molecular formula C22H28N2 B12598717 (1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine CAS No. 906560-91-6

(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine

Cat. No.: B12598717
CAS No.: 906560-91-6
M. Wt: 320.5 g/mol
InChI Key: OOZLGNKYUTUAFC-UHFFFAOYSA-N
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Description

(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine is an organic compound characterized by its unique structure, which includes two phenyl groups and two butyl groups attached to an ethane backbone with imine functionalities. This compound is part of the Schiff base family, known for their imine or azomethine functional groups (>C=N–). Schiff bases are widely used in various fields due to their ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine typically involves the condensation reaction between an aldehyde or ketone and a primary amine. For this compound, the reaction between dibutylamine and benzaldehyde under acidic or basic conditions is common. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine undergoes various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst are used for substitution reactions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Used in the synthesis of dyes and pigments due to its ability to form stable colored complexes.

Mechanism of Action

The mechanism of action of (1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, in antimicrobial applications, the compound can disrupt microbial cell membranes, leading to cell death. In anticancer research, the compound may interfere with cellular processes such as DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

  • (1E,2E)-1,2-bis(2-(1H-imidazol-1-yl)-1-phenylethylidene)hydrazine
  • (1E,2E)-3,3’-bis[(4-bromophenyl)-3,3’-(4-methy-1,2-phenylene diimine)] acetaldehyde dioxime

Uniqueness

(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine is unique due to its specific combination of butyl and phenyl groups, which confer distinct chemical properties and reactivity. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and industrial applications.

Properties

CAS No.

906560-91-6

Molecular Formula

C22H28N2

Molecular Weight

320.5 g/mol

IUPAC Name

N,N'-dibutyl-1,2-diphenylethane-1,2-diimine

InChI

InChI=1S/C22H28N2/c1-3-5-17-23-21(19-13-9-7-10-14-19)22(24-18-6-4-2)20-15-11-8-12-16-20/h7-16H,3-6,17-18H2,1-2H3

InChI Key

OOZLGNKYUTUAFC-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C(C1=CC=CC=C1)C(=NCCCC)C2=CC=CC=C2

Origin of Product

United States

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